Morpholine-4-carbohydrazide

Description

Properties

IUPAC Name |

morpholine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGXFOXHAJFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380615 | |

| Record name | morpholine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-23-4 | |

| Record name | morpholine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Morpholine-4-carbohydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carbohydrazide is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a morpholine ring and a carbohydrazide moiety, impart a range of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological applications of Morpholine-4-carbohydrazide, with a focus on experimental data and protocols relevant to research and development.

Chemical Properties and Structure

Morpholine-4-carbohydrazide is a white solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | morpholine-4-carbohydrazide | N/A |

| CAS Number | 29053-23-4 | N/A |

| Molecular Formula | C₅H₁₁N₃O₂ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Melting Point | 168-170 °C | [1] |

| Boiling Point | Not available (decomposes) | N/A |

| Density (predicted) | 1.253 ± 0.06 g/cm³ | N/A |

| pKa (predicted) | 11.72 ± 0.20 | N/A |

| LogP (predicted) | -2.17 | N/A |

Spectroscopic Data

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR (DMSO-d₆) | δ 3.65 (t, 4H, morpholine CH₂), δ 3.75 (t, 4H, morpholine CH₂), δ 4.8 (br s, 2H, NH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 44.2 (morpholine C), δ 66.8 (morpholine C), δ 158.3 (C=O) | [1] |

| Infrared (IR) | ν 3298 cm⁻¹ (N-H stretch), 3180 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend) | [1] |

| Mass Spectrometry (MS) | m/z 146 [M+H]⁺, 87 (morpholine fragment), 57 (morpholine minus CH₂O fragment) | [1] |

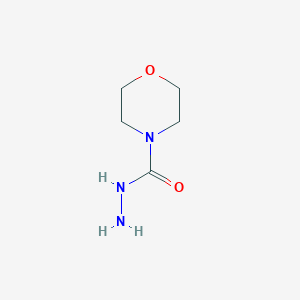

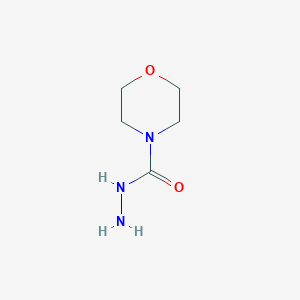

Chemical Structure

The structure of Morpholine-4-carbohydrazide consists of a saturated six-membered morpholine ring attached via its nitrogen atom to a carbohydrazide group. The morpholine ring typically adopts a chair conformation.

Figure 1. 2D and 3D structures of Morpholine-4-carbohydrazide.

Synthesis and Purification

Several synthetic routes to Morpholine-4-carbohydrazide have been reported. The most common methods involve the reaction of a morpholine derivative with a hydrazine source.

Experimental Protocol: Synthesis from Ethyl 4-Morpholinecarboxylate and Hydrazine Hydrate

This method involves the hydrazinolysis of an ester precursor, which can be readily prepared from morpholine and ethyl chloroformate.

Materials:

-

Ethyl 4-morpholinecarboxylate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-morpholinecarboxylate (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, add hydrazine hydrate (0.1 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under vacuum.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford crude Morpholine-4-carbohydrazide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield a white crystalline solid with a purity of 95-99%.[1] For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexane or methanol and dichloromethane as the eluent can be employed.[1]

Biological Activities and Potential Applications

Morpholine-4-carbohydrazide and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

Antimicrobial Activity: Derivatives of Morpholine-4-carbohydrazide have demonstrated activity against various bacterial and fungal strains.[1]

-

Antitumor Activity: The compound has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.[1] While the exact mechanism for the parent compound is still under investigation, related morpholine derivatives have been shown to target key signaling pathways involved in cancer progression.

-

Antiviral Activity: Preliminary studies have indicated potential antiviral activity against viruses such as influenza A and B.[1]

Proposed Signaling Pathway for Antitumor Activity

While a specific signaling pathway for Morpholine-4-carbohydrazide has not been definitively elucidated, based on the activity of structurally related morpholine-containing anticancer agents, a plausible mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of Morpholine-4-carbohydrazide is depicted below. This process ensures the formation of the desired product and its isolation with high purity.

Caption: General workflow for the synthesis and purification of the compound.

Antimicrobial Activity Screening Workflow

A typical workflow for screening the antimicrobial activity of Morpholine-4-carbohydrazide against bacterial or fungal strains is outlined below. This workflow allows for the determination of the minimum inhibitory concentration (MIC).

Caption: Workflow for determining the antimicrobial activity of the compound.

Conclusion

Morpholine-4-carbohydrazide is a compound of significant interest with a well-defined chemical structure and a range of accessible synthetic routes. Its promising biological activities, particularly in the antimicrobial and anticancer realms, warrant further investigation. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the potential of this molecule in various scientific disciplines. Future studies focusing on elucidating the precise mechanisms of action will be crucial for the development of novel therapeutic agents based on the Morpholine-4-carbohydrazide scaffold.

References

Synthesis of Morpholine-4-carbohydrazide from Morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carbohydrazide, a versatile intermediate with applications in medicinal chemistry and drug development. The document details two primary synthetic routes from morpholine, including step-by-step experimental protocols and a summary of quantitative data. A visual representation of the experimental workflow is also provided to ensure clarity and reproducibility.

Introduction

Morpholine-4-carbohydrazide is a carbohydrazide derivative of morpholine, a heterocyclic organic compound. Its unique structural features make it a valuable building block in the synthesis of various biologically active molecules. Research has indicated its potential in the development of novel therapeutic agents, including those with anticancer, antiviral, and antifungal properties. This guide focuses on the practical synthesis of this compound, providing detailed methodologies for laboratory-scale preparation.

Synthetic Routes

Two primary and effective methods for the synthesis of Morpholine-4-carbohydrazide starting from morpholine are detailed below.

Route 1: Two-Step Synthesis via Ethyl 2-morpholinoacetate

This common and reliable method involves the initial N-alkylation of morpholine with ethyl chloroacetate to form an intermediate ester, followed by hydrazinolysis to yield the final product.

Step 1: Synthesis of Ethyl 2-morpholinoacetate

In this step, morpholine is reacted with ethyl chloroacetate in the presence of a base, typically triethylamine, which acts as a hydrogen chloride scavenger. Benzene is a commonly used solvent for this reaction.

Step 2: Synthesis of 2-(morpholino)acetohydrazide (Morpholine-4-carbohydrazide)

The intermediate ester, ethyl 2-morpholinoacetate, is then reacted with hydrazine hydrate in an alcohol solvent, such as ethanol. The hydrazide is typically formed as a white crystalline solid upon cooling and can be purified by recrystallization.

Route 2: Synthesis via Morpholine-4-carbonyl chloride

An alternative route involves the preparation of a morpholine-4-carbonyl chloride intermediate, which is then reacted with hydrazine hydrate.

Step 1: Synthesis of Morpholine-4-carbonyl chloride

Morpholine is reacted with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base like triethylamine in an inert solvent like dichloromethane.

Step 2: Reaction with Hydrazine Hydrate

The resulting morpholine-4-carbonyl chloride is then carefully reacted with hydrazine hydrate to yield Morpholine-4-carbohydrazide. This reaction is typically carried out at a controlled temperature.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Morpholine-4-carbohydrazide via Route 1.

Synthesis of Ethyl 2-morpholinoacetate

-

To a solution of morpholine (0.1 mol) in dry benzene (150 mL), add triethylamine (0.1 mol).

-

To this mixture, add ethyl chloroacetate (0.1 mol) dropwise with constant stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to obtain crude ethyl 2-morpholinoacetate.

-

The crude product can be purified by vacuum distillation.

Synthesis of 2-(morpholino)acetohydrazide (Morpholine-4-carbohydrazide)[1]

-

In a round-bottom flask, dissolve ethyl 2-morpholinoacetate (0.05 mol) in absolute ethanol (20 mL).[1]

-

Add 80% hydrazine hydrate (0.05 mol, approximately 2.8 mL) to the solution.[1]

-

Reflux the reaction mixture for 6 hours.[1]

-

After reflux, remove the excess ethanol by distillation.[1]

-

Cool the resulting mixture. White crystals of 2-(morpholino)acetohydrazide will precipitate.[1]

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from ethanol.[1]

-

Dry the purified crystals in a desiccator.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Morpholine-4-carbohydrazide via Route 1.

| Step | Reactants | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Morpholine, Ethyl chloroacetate, Triethylamine | 1 : 1 : 1 | Benzene | 6-8 hours | Reflux | 70-80 |

| 2 | Ethyl 2-morpholinoacetate, 80% Hydrazine Hydrate | 1 : 1 | Ethanol | 6 hours | Reflux | 75-85 |

Visualization of Experimental Workflow

As specific signaling pathways for Morpholine-4-carbohydrazide are not extensively documented in publicly available literature, a detailed experimental workflow for its synthesis via Route 1 is provided below.

Caption: Experimental workflow for the synthesis of Morpholine-4-carbohydrazide.

Characterization

The synthesized Morpholine-4-carbohydrazide should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Determination: A sharp melting point range indicates a high degree of purity.

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the number and types of protons and carbons.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Morpholine, ethyl chloroacetate, and hydrazine hydrate are corrosive and toxic. Handle with care and avoid inhalation, ingestion, and skin contact.

-

Benzene is a known carcinogen and should be handled with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a solid foundation for the synthesis of Morpholine-4-carbohydrazide. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

In-Depth Technical Guide: Physicochemical and Biological Data of MORPHO-LINE-4-CARBOHYDRAZIDE (CAS 29053-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carbohydrazide, identified by CAS number 29053-23-4, is a heterocyclic compound incorporating both a morpholine and a carbohydrazide functional group.[1] This unique structural combination has drawn interest in various fields, particularly in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the available physicochemical data, experimental protocols for its characterization, and insights into its potential biological activities.

Physicochemical Data

The physicochemical properties of Morpholine-4-carbohydrazide are summarized in the tables below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for drug development and formulation.

Identification and General Properties

| Property | Value | Source(s) |

| CAS Number | 29053-23-4 | [1] |

| Molecular Formula | C₅H₁₁N₃O₂ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | morpholine-4-carbohydrazide | N/A |

| Appearance | White solid | [2] |

Thermodynamic and Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 168-170 °C | Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). An earlier reported value is 121-123 °C. | [1] |

| Boiling Point | Decomposes at higher temperatures | Not applicable. | [1] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2][3] | |

| pKa (Predicted) | 11.72 ± 0.20 | [3] | |

| LogP (Predicted) | -2.17 | N/A |

Solubility

| Solvent | Qualitative Solubility | Source(s) |

| Water | Expected to be soluble | [4][5][6] |

| Ethanol | Soluble, especially when heated | [1] |

| DMSO | Expected to be soluble | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Morpholine-4-carbohydrazide are outlined below. These are generalized methods applicable to solid organic compounds and specifically to hydrazide derivatives.

Synthesis of Morpholine-4-carbohydrazide

A common laboratory-scale synthesis involves the reaction of morpholine-4-carbonyl chloride with hydrazine hydrate.[1]

Protocol:

-

Prepare morpholine-4-carbonyl chloride by reacting morpholine with a phosgene derivative in the presence of a base like triethylamine.

-

React the resulting morpholine-4-carbonyl chloride with hydrazine hydrate under controlled conditions (room temperature to 50°C) in an inert atmosphere for 2-4 hours.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1]

Melting Point Determination

The melting point is determined using the capillary method with a melting point apparatus.[7]

Protocol:

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] For pharmacopeial standards, the onset is when the substance collapses against the capillary wall.[8]

Boiling Point Determination

Due to the thermal decomposition of Morpholine-4-carbohydrazide at elevated temperatures, a standard boiling point determination is not feasible.[1] Thermal stability can be assessed using thermogravimetric analysis (TGA).

Solubility Determination

A general protocol for determining the qualitative and semi-quantitative solubility of a solid organic compound.

Protocol:

-

Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a measured volume of the solvent (e.g., 0.1 mL of water, ethanol, or DMSO) to the vial.

-

Vigorously agitate the mixture at a constant temperature for a set period (e.g., 1-24 hours).

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves completely, add more solute until saturation is reached.

-

If the solid does not dissolve, the solubility can be quantified by analyzing the concentration of the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Activity and Signaling Pathways

Derivatives of morpholine and carbohydrazide have shown a wide range of biological activities. While specific studies on CAS 29053-23-4 are limited, the existing literature on related compounds suggests potential therapeutic applications.

Anticancer Activity

Studies on various morpholine derivatives have indicated potential anticancer properties, with proposed mechanisms including the induction of apoptosis and inhibition of the cell cycle, particularly at the G1 phase.[9][10] A plausible mechanism for the anti-angiogenic and anticancer effects of some morpholine-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction.

Antimicrobial and Antiviral Activities

Some studies have reported that Morpholine-4-carbohydrazide and its derivatives exhibit antimicrobial and antiviral properties.[1] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell walls or interference with viral replication processes. Further research is needed to elucidate the specific molecular targets.

Conclusion

Morpholine-4-carbohydrazide (CAS 29053-23-4) is a compound with interesting physicochemical properties and potential biological activities. This guide provides a summary of the currently available data. Further experimental validation of the predicted properties and in-depth investigation into its mechanisms of biological action are warranted to fully explore its therapeutic potential. The provided protocols offer a starting point for researchers to further characterize this molecule.

References

- 1. Buy Morpholine-4-carbohydrazide | 29053-23-4 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. MORPHOLINE-4-CARBOHYDRAZIDE CAS#: 29053-23-4 [m.chemicalbook.com]

- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G1/S transition - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Morpholine-4-carbohydrazide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of Morpholine-4-carbohydrazide (C₅H₁₁N₃O₂), a heterocyclic compound featuring both morpholine and carbohydrazide functionalities.[1] The structural elucidation of this molecule is critical for its application in research and drug development, where it has shown potential antitumor, antiviral, and antifungal properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Morpholine-4-carbohydrazide.[2] Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.[2] For Morpholine-4-carbohydrazide, the spectrum shows characteristic signals for the morpholine ring protons and the hydrazide NH₂ protons. The protons on the carbons adjacent to the electronegative oxygen atom are deshielded, causing them to resonate at a lower field (higher ppm value).[2]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Morpholine CH₂ (adjacent to O) | 3.75 | Triplet |

| Morpholine CH₂ (adjacent to N) | 3.65 | Triplet |

| Hydrazide NH₂ | 4.8 | Broad Signal |

| Data sourced from Smolecule[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton.[2] The spectrum for Morpholine-4-carbohydrazide typically shows three distinct signals corresponding to the two different methylene carbons of the morpholine ring and the carbonyl carbon of the hydrazide group.[1]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 158.3 |

| Morpholine C (adjacent to O) | 66.8 |

| Morpholine C (adjacent to N) | 44.2 |

| Data sourced from Smolecule[1] |

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below:

-

Sample Preparation : Dissolve approximately 5-10 mg of Morpholine-4-carbohydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrument Setup : Calibrate and set up the NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition :

-

Insert the sample tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high resolution and sharp signals.[2]

-

Acquire the ¹H spectrum by applying a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final, interpretable spectrum.[2]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of Morpholine-4-carbohydrazide confirms the presence of the key hydrazide and morpholine ring structures through their characteristic vibrational frequencies.[1]

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| N-H Stretching | 3298 and 3180 | Hydrazide (NH₂) |

| C=O Stretching | 1645 | Carbonyl (Amide) |

| N-H Bending | 1542 | Hydrazide (NH) |

| Data sourced from Smolecule[1] |

Experimental Protocol for IR Analysis

The following protocol is typical for solid-state IR analysis using the KBr pellet method:

-

Sample Preparation : Grind a small amount (1-2 mg) of Morpholine-4-carbohydrazide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording : Record the spectrum, typically over a range of 4000-400 cm⁻¹, by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[1]

MS Data and Fragmentation

For Morpholine-4-carbohydrazide (Molecular Formula: C₅H₁₁N₃O₂, Molecular Weight: 145.16 g/mol ), electrospray ionization (ESI) is a common method.[1][3] The analysis confirms the molecular weight and reveals characteristic fragments that correspond to the stable morpholine substructure.[1]

| m/z Value | Assignment |

| 146 | [M+H]⁺ (Protonated molecular ion) |

| 87 | [Morpholine]⁺ fragment |

| 57 | [Morpholine - CH₂O]⁺ fragment |

| Data sourced from Smolecule[1] |

Experimental Protocol for MS Analysis

A general procedure for obtaining an ESI-MS spectrum is as follows:

-

Sample Preparation : Prepare a dilute solution of Morpholine-4-carbohydrazide (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed (e.g., [M+H]⁺ in positive ion mode).

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of Morpholine-4-carbohydrazide relies on the integration of data from multiple spectroscopic techniques. Each method provides complementary information, and together they allow for a comprehensive structural elucidation. The logical workflow from sample preparation to final structure confirmation is depicted below.

Caption: Workflow for the integrated spectroscopic analysis of Morpholine-4-carbohydrazide.

References

The Pharmacological Versatility of the Morpholine-4-Carbohydrazide Scaffold: A Technical Guide

For Immediate Release

A Deep Dive into the Biological Activities, Experimental Protocols, and Signaling Pathways of Morpholine-4-Carbohydrazide Derivatives

The morpholine-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the antimicrobial, anticancer, anti-inflammatory, and antioxidant properties of this versatile molecular framework. The information presented herein is curated from a comprehensive review of contemporary scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities: A Quantitative Overview

Derivatives of morpholine-4-carbohydrazide have been extensively synthesized and evaluated for their therapeutic potential. The inherent structural features of the morpholine ring, such as its ability to improve pharmacokinetic profiles, combined with the reactive carbohydrazide moiety, make this scaffold a fertile ground for the development of novel bioactive compounds.[1][2] The biological activities are significantly influenced by the various substitutions on the carbohydrazide backbone, often leading to the formation of Schiff bases, semicarbazides, and other related structures.[3]

Antimicrobial Activity

The morpholine-4-carbohydrazide scaffold has been a foundation for the development of potent antimicrobial agents. Derivatives, particularly Schiff bases, have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6] The mechanism of action is often attributed to the azomethine group in Schiff bases, which is crucial for their biological activity.

Table 1: Antimicrobial Activity of Morpholine-4-Carbohydrazide Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | S. epidermidis | B. cereus | M. luteus | E. coli | C. albicans | A. niger | Reference |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | 25 | 19 | 21 | 16 | 29 | 20 | 40 | [6] |

| 4-(4-(3-Nitro-benzylidene-imino)phenyl)-morpholine | - | - | - | - | - | - | - | [5] |

| Semicarbazide with 4-bromophenyl moiety | - | - | - | - | 3.91 (vs E. faecalis) | - | - | [3] |

| Thiosemicarbazide with 4-trifluoromethylphenyl group | 31.25-62.5 | 31.25-62.5 | 31.25-62.5 | 31.25-62.5 | - | - | - | [3] |

Note: Data is compiled from various sources and direct comparison should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic potential of morpholine-4-carbohydrazide derivatives against various cancer cell lines is a rapidly growing area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.[1][7] The presence of specific substituents on the aromatic rings of Schiff base derivatives plays a crucial role in their anticancer efficacy.

Table 2: Anticancer Activity of Morpholine-4-Carbohydrazide and Related Derivatives (IC₅₀ in µM)

| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) | HeLa (Cervical) | HL-60 (Leukemia) | Reference |

| AK-3 (Quinazoline-morpholine) | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | - | - | [1] |

| AK-10 (Quinazoline-morpholine) | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | - | - | [1] |

| 10e (Tetrahydroquinoline-morpholine) | 0.033 ± 0.003 | - | - | - | - | [8] |

| 10h (Tetrahydroquinoline-morpholine) | - | 0.087 ± 0.007 | - | - | - | [8] |

| Benzo[a]phenazine derivative 5d-2 | 1.04-2.27 | 1.04-2.27 | - | 1.04-2.27 | 1.04-2.27 | [9] |

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is compiled from various sources.

Anti-inflammatory Activity

Several derivatives of the morpholine-4-carbohydrazide scaffold have exhibited promising anti-inflammatory properties. The in vivo carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of novel compounds.

Table 3: Anti-inflammatory Activity of Morpholine-4-Carbohydrazide Derivatives

| Compound/Derivative | Animal Model | Dose | % Inhibition of Paw Edema | Time Point | Reference |

| N-acyl hydrazone derivative 4c | Rat | 100 µmol/kg | 35.9% | 2 h | [10] |

| N-acyl hydrazone derivative 4c | Rat | 100 µmol/kg | 52.8% | 4 h | [10] |

| Detoxified Daphne oleoides (high dose) | Rat | - | 39.4% | 5 h | [11] |

| Mangifera indica extract | Rat | 400 mg/kg | 53% | - | [12] |

Note: Percentage inhibition is relative to the control group. Data is compiled from various sources.

Antioxidant Activity

The ability of morpholine-4-carbohydrazide derivatives to scavenge free radicals is another important facet of their biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to quantify antioxidant potential.

Table 4: Antioxidant Activity of Morpholine-4-Carbohydrazide Derivatives (DPPH Scavenging Assay)

| Compound/Derivative | IC₅₀ (µM) | Reference |

| Dihydropyrazole-Carbohydrazide 2c | 16 ± 4 | [13] |

| Dihydropyrazole-Carbohydrazide 2h | 17 ± 3 | [13] |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | Higher than Ascorbic Acid | [14] |

| Thiazolidin-4-one derivative 11 | Most active in series | [15] |

Note: IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals. Data is compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of morpholine-4-carbohydrazide derivatives.

Synthesis of Morpholine-4-carbohydrazide Derivatives (General Scheme)

A common synthetic route involves the reaction of a substituted benzoic acid with morpholine, followed by esterification and subsequent treatment with hydrazine hydrate to yield the morpholine-4-carbohydrazide core. This intermediate is then typically reacted with various aromatic aldehydes or ketones to produce a diverse library of Schiff bases.[4]

Caption: General synthetic workflow for morpholine-4-carbohydrazide Schiff bases.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[16]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered to the animals (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.[10][11]

Antioxidant Assay (DPPH Radical Scavenging)

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compounds are prepared in a series of concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound required to scavenge 50% of the DPPH free radicals.[13][17]

Signaling Pathways and Mechanisms of Action

The anticancer activity of morpholine derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Dysregulation of this pathway is a common feature in many cancers. Some morpholine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Ras-Raf-MEK-ERK (MAPK) Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are frequently observed in various cancers. Certain morpholine-containing compounds have been developed to target and inhibit components of this pathway, thereby exerting their anticancer effects.[7]

Caption: Targeting the Ras-Raf-MEK-ERK (MAPK) pathway with morpholine derivatives.

Conclusion

The morpholine-4-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its derivatives has revealed a wealth of data on their antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a consolidated resource for understanding the multifaceted biological potential of this scaffold, offering a foundation for future research and development in this exciting area of medicinal chemistry. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs based on the morpholine-4-carbohydrazide framework.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbcp.com [ijbcp.com]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholine-4-carbohydrazide: A Technical Guide to its Synthesis, Properties, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carbohydrazide is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its structure, incorporating both a morpholine ring and a carbohydrazide functional group, provides a unique scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The morpholine moiety is a privileged pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The carbohydrazide group offers a reactive handle for the introduction of various substituents, leading to the generation of extensive chemical libraries for drug discovery.

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of Morpholine-4-carbohydrazide. It further delves into the synthesis, biological activities, and mechanisms of action of its derivatives, which have shown promise as antimicrobial, antitumor, and antiviral agents.

Discovery and History

While the exact date and discoverer of Morpholine-4-carbohydrazide are not well-documented in readily available literature, its synthesis and investigation are intrinsically linked to the exploration of morpholine and hydrazide chemistry in the 20th century. Morpholine itself was first synthesized in the late 19th century. The development of various synthetic routes to produce carbohydrazides and their derivatives for pharmaceutical and other applications likely led to the synthesis of Morpholine-4-carbohydrazide as a key intermediate. Its primary role has been as a precursor for the synthesis of more complex molecules with desired biological activities.

Synthesis of Morpholine-4-carbohydrazide

Several synthetic routes have been reported for the preparation of Morpholine-4-carbohydrazide. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

From Ethyl Morpholine-4-carboxylate

A common and efficient method involves the hydrazinolysis of ethyl morpholine-4-carboxylate. This two-step process starts with the reaction of morpholine with ethyl chloroformate to yield the carboxylate intermediate, which is then reacted with hydrazine hydrate.

Experimental Protocol:

Step 1: Synthesis of Ethyl morpholine-4-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl morpholine-4-carboxylate.

Step 2: Synthesis of Morpholine-4-carbohydrazide

-

Dissolve ethyl morpholine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, Morpholine-4-carbohydrazide, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Morpholine-4-carbohydrazide from Ethyl Morpholine-4-carboxylate.

Physicochemical Properties

The physicochemical properties of Morpholine-4-carbohydrazide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N₃O₂ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in water and ethanol | |

| pKa | ~3.5 (hydrazide proton) | (Predicted) |

Biological Activities of Morpholine-4-carbohydrazide Derivatives

While Morpholine-4-carbohydrazide itself is primarily used as a synthetic intermediate, its derivatives have been extensively investigated for a range of biological activities.

Antimicrobial Activity

Derivatives of Morpholine-4-carbohydrazide, particularly Schiff bases and heterocyclic compounds synthesized from it, have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.

Synthesis of Antimicrobial Derivatives (Schiff Bases):

A common approach to synthesize antimicrobial derivatives is the condensation of Morpholine-4-carbohydrazide with various aromatic aldehydes to form Schiff bases.

Experimental Protocol (General):

-

Dissolve Morpholine-4-carbohydrazide (1.0 eq) in a suitable solvent like ethanol.

-

Add the desired aromatic aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product often precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.

General synthesis of Schiff base derivatives.

Antimicrobial Activity Data (MIC values for derivatives):

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base (e.g., with substituted benzaldehydes) | Staphylococcus aureus | 12.5 - 200 | |

| Escherichia coli | 25 - 400 | ||

| Candida albicans | 50 - 500 | ||

| Triazole Derivatives | Mycobacterium tuberculosis | 0.78 - 6.25 |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The MIC of the synthesized compounds is typically determined using the broth microdilution method.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antitumor Activity

Various derivatives of Morpholine-4-carbohydrazide have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Antitumor Activity Data (IC₅₀ values for derivatives):

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone Derivatives | MCF-7 (Breast Cancer) | 5.2 - 25.8 | |

| HeLa (Cervical Cancer) | 8.1 - 32.4 | ||

| A549 (Lung Cancer) | 10.5 - 45.1 | ||

| Thiazole Derivatives | HepG2 (Liver Cancer) | 2.5 - 15.7 |

Experimental Protocol for MTT Assay (Cytotoxicity):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Proposed Mechanism of Action: Induction of Apoptosis

Some hydrazide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Proposed apoptosis induction pathway by hydrazide derivatives.

Antiviral Activity

Derivatives of morpholine have been investigated for their potential as antiviral agents. While specific data for Morpholine-4-carbohydrazide derivatives is limited, the morpholine scaffold is present in several antiviral drugs. The mechanism of action can vary depending on the virus and the specific chemical structure of the derivative.

Antiviral Activity Data (EC₅₀ values for related morpholine derivatives):

| Derivative Class | Virus | EC₅₀ (µM) | Reference |

| Substituted Morpholines | Influenza A | 1.5 - 10.2 | |

| Herpes Simplex Virus-1 | 2.8 - 15.5 | ||

| Hepatitis C Virus | 0.5 - 5.0 |

Experimental Protocol for Antiviral Assay (e.g., Plaque Reduction Assay):

-

Grow a confluent monolayer of host cells in a multi-well plate.

-

Infect the cells with a known amount of virus for a specific period.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells to visualize the plaques.

-

Count the number of plaques in each well.

-

The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.

Conclusion

Morpholine-4-carbohydrazide is a valuable synthetic intermediate in the field of medicinal chemistry. While the compound itself has limited reported biological activity, its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antiviral properties. This technical guide has provided an overview of the synthesis of Morpholine-4-carbohydrazide and its derivatives, along with a summary of their biological evaluation and proposed mechanisms of action. Further research into the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents. The versatility of the Morpholine-4-carbohydrazide scaffold ensures its continued importance in the quest for novel drug candidates.

Morpholine-4-carbohydrazide: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of morpholine-4-carbohydrazide is paramount for its effective use in reaction chemistry, formulation development, and as a precursor for novel chemical entities.

Qualitative Solubility of Morpholine-4-carbohydrazide

Based on available literature, morpholine-4-carbohydrazide exhibits the following general solubility characteristics:

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble | The presence of polar functional groups, including the morpholine ring, amide, and hydrazide moieties, contributes to its affinity for aqueous media. |

| Ethanol | Soluble | Often used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures. |

| Methanol | Soluble | Similar to ethanol, its polar nature makes it a suitable solvent. |

| Organic Solvents (General) | Varies | Solubility in other organic solvents will depend on the polarity of the solvent, with better solubility expected in more polar organic solvents. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[1] The following protocol outlines the steps to accurately measure the solubility of morpholine-4-carbohydrazide in various solvents.

1. Materials and Equipment:

-

Morpholine-4-carbohydrazide (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of morpholine-4-carbohydrazide and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the sealed container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of morpholine-4-carbohydrazide.

-

Prepare a calibration curve using standard solutions of known concentrations of morpholine-4-carbohydrazide to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of morpholine-4-carbohydrazide in the chosen solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100mL.

-

3. Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of Morpholine-4-carbohydrazide.

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression of steps designed to ensure accuracy and reproducibility. The following diagram illustrates the key relationships and dependencies in this process.

Caption: Logical flow from experimental inputs to the final solubility data.

Conclusion

While quantitative solubility data for morpholine-4-carbohydrazide remains to be extensively published, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By employing standardized methods like the shake-flask technique, accurate and reproducible solubility data can be generated. This information is indispensable for advancing the use of morpholine-4-carbohydrazide in various scientific and industrial applications, from optimizing reaction conditions to developing novel pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Morpholine-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific experimental data on the thermogravimetric analysis (TGA) of Morpholine-4-carbohydrazide. This guide is therefore constructed based on established principles of thermal analysis and data from structurally related compounds, such as carbohydrazide and various morpholine derivatives. The quantitative data presented herein is hypothetical and intended for illustrative purposes.

Introduction

Morpholine-4-carbohydrazide is a chemical entity that incorporates both a morpholine ring and a carbohydrazide functional group. Such compounds are of interest in pharmaceutical and materials science due to their potential biological activities and role as versatile synthetic intermediates.[1] Thermogravimetric analysis (TGA) is a critical technique for characterizing the thermal stability of such compounds.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial information about its decomposition profile, thermal stability, and compositional characteristics.[2] This guide outlines a comprehensive approach to the thermogravimetric analysis of Morpholine-4-carbohydrazide, including a detailed experimental protocol, hypothetical data interpretation, and a plausible thermal decomposition pathway.

Experimental Protocols

A standard experimental protocol for conducting the thermogravimetric analysis of an organic compound like Morpholine-4-carbohydrazide is detailed below.

Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer is required.

-

Crucible: An inert crucible, typically made of alumina or platinum, should be used.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into the TGA crucible.[2] To ensure reproducibility, a consistent sample mass and packing should be used for all analyses.

TGA Measurement Parameters

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant purge gas flow rate (e.g., 20-50 mL/min) is maintained throughout the analysis.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800°C, at a constant heating rate. A common heating rate for such analyses is 10°C/min.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

A visual representation of the experimental workflow is provided below.

Data Presentation and Interpretation

The primary outputs of a TGA experiment are the thermogravimetric (TG) curve, which plots mass versus temperature, and the derivative thermogravimetric (DTG) curve, representing the rate of mass change. From these curves, key quantitative data can be extracted. The following table summarizes hypothetical TGA data for Morpholine-4-carbohydrazide.

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) (Tonset) | Peak Decomposition Temperature (°C) (Tpeak) | Weight Loss (%) | Residual Mass (%) | Plausible Lost Fragment(s) |

| 1 | 150 - 250 | 165 | 210 | 49.5 | 50.5 | Hydrazide group (N2H3) and cleavage of the C-N bond |

| 2 | 250 - 450 | 280 | 350 | 39.5 | 11.0 | Morpholine ring fragmentation |

| 3 | > 450 | - | - | 11.0 | 0.0 | Final decomposition of remaining organic fragments |

Interpretation of Hypothetical Data:

-

Stage 1: The initial weight loss is attributed to the decomposition of the less stable carbohydrazide moiety. The parent compound, carbohydrazide, is known to decompose around 153°C.[3][4]

-

Stage 2: The subsequent major weight loss at a higher temperature range likely corresponds to the fragmentation of the more stable morpholine ring.

-

Stage 3: The final stage represents the slow decomposition of the remaining carbonaceous residue.

Visualization of Decomposition Pathway

Based on the functional groups present in Morpholine-4-carbohydrazide, a plausible thermal decomposition pathway can be proposed. The initial step is likely the cleavage of the C-N bond connecting the morpholine ring to the carbohydrazide group, followed by the decomposition of the hydrazide moiety and subsequent fragmentation of the morpholine ring.

Conclusion

While specific experimental data for the thermogravimetric analysis of Morpholine-4-carbohydrazide is not currently available in the public domain, this technical guide provides a comprehensive framework for conducting and interpreting such an analysis. The detailed experimental protocol, hypothetical data, and plausible decomposition pathway serve as a valuable resource for researchers and scientists working with this compound or structurally similar molecules. The thermal stability information derived from TGA is essential for understanding the material's limitations and potential applications in various fields, including drug development and materials science. It is recommended that experimental TGA be performed on Morpholine-4-carbohydrazide to validate and refine the hypothetical data presented in this guide.

References

The Versatility of Morpholine-4-carbohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When coupled with a carbohydrazide moiety, it gives rise to Morpholine-4-carbohydrazide, a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of Morpholine-4-carbohydrazide in medicinal chemistry, focusing on its synthesis, derivatization, and the pharmacological activities of its analogues, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and anticonvulsant properties.

Synthesis and Derivatization

Morpholine-4-carbohydrazide can be synthesized through several methods, with a common and efficient approach involving the reaction of morpholine with an appropriate carbonylating agent followed by treatment with hydrazine hydrate.[1] The presence of the reactive hydrazide group allows for facile derivatization, most notably through condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). This straightforward synthetic accessibility makes it an attractive starting material for generating large libraries of compounds for biological screening.

General Experimental Protocol: Synthesis of Morpholine-4-carbohydrazide Schiff Bases

A typical procedure for the synthesis of Schiff base derivatives of Morpholine-4-carbohydrazide involves the refluxing of equimolar amounts of Morpholine-4-carbohydrazide and a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.

Antimicrobial Applications

Derivatives of Morpholine-4-carbohydrazide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The imine linkage of the Schiff bases is often crucial for their biological activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of Morpholine-4-carbohydrazide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4] In this assay, serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected Morpholine-4-carbohydrazide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Staphylococcus aureus | 25 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Staphylococcus epidermidis | 19 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Bacillus cereus | 21 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Micrococcus luteus | 16 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Escherichia coli | 29 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Candida albicans | 20 | [5] |

| Schiff base of 4-(4-aminophenyl)-morpholine with 4-hydroxybenzaldehyde | Aspergillus niger | 40 | [5] |

| 1,2,4-triazole derivative of 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide | Mycobacterium smegmatis | 15.6 | [3] |

Logical Workflow for Antimicrobial Drug Discovery

The process of discovering and developing a new antimicrobial agent from a Morpholine-4-carbohydrazide scaffold follows a structured workflow.

Anticancer Applications

A significant area of investigation for Morpholine-4-carbohydrazide derivatives is in oncology. Many of these compounds have demonstrated potent cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen for the cytotoxic potential of novel compounds.[1][7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Morpholine-4-carbohydrazide derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Table 2: Anticancer Activity of Selected Morpholine-4-carbohydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine substituted quinazoline derivative (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [9] |

| Morpholine substituted quinazoline derivative (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 | [9] |

| Morpholine substituted quinazoline derivative (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] |

| Morpholine substituted quinazoline derivative (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [9] |

| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [9] |

| Morpholine substituted quinazoline derivative (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] |

| Morpholine-benzimidazole-oxadiazole derivative (5h) | HT-29 (Colon) | 3.103 ± 0.979 | [6] |

| Morpholine-benzimidazole-oxadiazole derivative (5j) | HT-29 (Colon) | 9.657 ± 0.149 | [6] |

| Morpholine-benzimidazole-oxadiazole derivative (5c) | HT-29 (Colon) | 17.750 ± 1.768 | [6] |

VEGFR-2 Inhibition and Apoptosis Signaling

The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). Inhibition of VEGFR-2 can trigger the intrinsic apoptotic pathway.

Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory activity of compounds against VEGFR-2 can be determined using a kinase assay kit.[10][11] The principle of this assay is to measure the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.[12][13] Cell lysates from treated and untreated cancer cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins such as Bcl-2, Bax, and cleaved caspases. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the presence of cleaved (active) caspases, are indicative of apoptosis.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Hydrazone derivatives of various heterocyclic scaffolds have shown promising activity against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of Selected Hydrazone Derivatives

| Compound Class | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |

| Heterocyclic hydrazone | H37Rv | 7.56 | [14] |

| Heterocyclic hydrazone | H37Rv | 0.58 | [14] |

| Heterocyclic hydrazone | H37Rv | 0.81 | [14] |

| Heterocyclic hydrazone | H37Rv | 0.09 | [14] |

| Heterocyclic hydrazone | H37Rv | 0.02 | [14] |

Anti-inflammatory and Anticonvulsant Potential

The versatile scaffold of Morpholine-4-carbohydrazide has also been explored for its potential in developing anti-inflammatory and anticonvulsant drugs.

Anti-inflammatory Activity

Certain pyrazole-hydrazone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[15]

Table 4: Anti-inflammatory Activity of a Pyrazole-Hydrazone Derivative

| Compound | Enzyme Inhibition | IC50 (µM) |

| Pyrazole-hydrazone 4a | COX-2 | 0.67 |

| Pyrazole-hydrazone 4b | COX-2 | 0.58 |

Anticonvulsant Activity

The maximal electroshock (MES) seizure test is a common preclinical model for evaluating the efficacy of potential anticonvulsant drugs.[16] The ED50, or the median effective dose that protects 50% of animals from seizures, is a key parameter measured.

Table 5: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Anticonvulsant Activity (MES test) | ED50 (mg/kg) | Reference |

| Quinazoline 5b | Protection against MES-induced seizures | 152 | [17] |

| Quinazoline 5c | Protection against MES-induced seizures | 165 | [17] |

| Quinazoline 5d | Protection against MES-induced seizures | 140 | [17] |

Conclusion

Morpholine-4-carbohydrazide is a highly valuable and synthetically accessible scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of this compound class in addressing a range of diseases, from infectious diseases to cancer. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of Morpholine-4-carbohydrazide derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]